molecular formula C10H16N2O3 B4290071 2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE

2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE

Cat. No.: B4290071
M. Wt: 212.25 g/mol
InChI Key: GAFYBIUOVSDPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor with an appropriate nitrile group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: The compound may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,5-dimethyl-3(2H)-furanone: A compound with similar structural features and biological activities.

    4-hydroxy-2-quinolones: Compounds with similar chemical properties and applications in medicinal chemistry.

Uniqueness

2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-9(2)10(3,14)12(7-5-6-11)8(13)15-9/h14H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFYBIUOVSDPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(N(C(=O)O1)CCC#N)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE
Reactant of Route 2
2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE
Reactant of Route 4
2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE
Reactant of Route 5
2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE
Reactant of Route 6
2-(5-ETHYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL CYANIDE

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